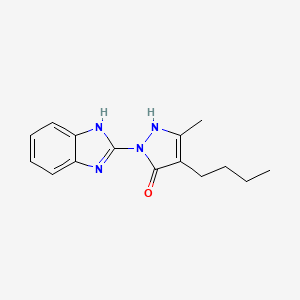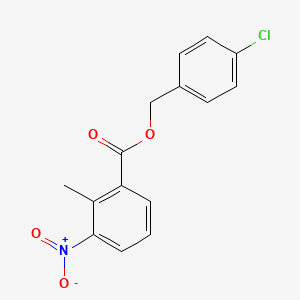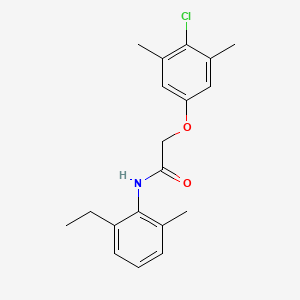
N-cycloheptyl-3-(5-methyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFA, and it is a derivative of a furanocoumarin compound. The chemical structure of CFA is characterized by a furan ring attached to an acrylamide moiety.
Wirkmechanismus
The mechanism of action of CFA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This mechanism is similar to that of other antitumor agents, such as vinblastine and paclitaxel. CFA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of microtubule dynamics. CFA has also been shown to exhibit anti-inflammatory activity, and it has been proposed as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CFA in lab experiments include its high purity, high yield, and well-established synthesis method. CFA is also relatively stable and can be stored for extended periods. However, the limitations of using CFA in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
Zukünftige Richtungen
There are several future directions for research on CFA. One area of interest is the development of new derivatives of CFA with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the potential use of CFA in combination with other anticancer agents to enhance their efficacy. Furthermore, the use of CFA in the development of new materials, such as polymers and nanoparticles, is an area of growing interest.
Synthesemethoden
The synthesis of CFA involves the reaction between 5-methylfurocoumarin and cycloheptylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. The synthesis of CFA has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
CFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CFA has been shown to exhibit antitumor activity, and it has been proposed as a potential lead compound for the development of new anticancer drugs. CFA has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
(E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-8-9-14(18-12)10-11-15(17)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICUYQSRPAXRNW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)




![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)